Mivebresib
概要
説明
Mivebresib, also known as ABBV-075, is a potent inhibitor of one or more undisclosed bromodomain (BRD)-containing proteins12. It has potential antineoplastic activity1. Upon administration, Mivebresib binds to the acetyl-lysine binding site in the BRD of certain BRD-containing proteins, thereby preventing the interaction between those proteins and acetylated histones1. This disrupts chromatin remodeling, prevents the expression of certain growth-promoting genes, and leads to an inhibition of cell growth in susceptible tumors1.
Synthesis Analysis
Mivebresib was synthesized at AbbVie3. The dose of Mivebresib was limited to ≤0.5 mg/kg to approximate exposure achievable with a non-toxic clinical dose3.
Molecular Structure Analysis
Mivebresib has a chemical formula of C22H19F2N3O4S, an exact mass of 459.11, and a molecular weight of 459.4682. The elemental analysis shows that it contains Carbon (57.51%), Hydrogen (4.17%), Fluorine (8.27%), Nitrogen (9.15%), Oxygen (13.93%), and Sulfur (6.98%)2.
Chemical Reactions Analysis
The chemical reactions of Mivebresib have not been thoroughly investigated4. However, it has been observed that Mivebresib has a dose-dependent gene expression increase in DCXR and HEXIM1 and decrease in CD935.
Physical And Chemical Properties Analysis
Mivebresib has a tolerable safety profile8. It is rapidly absorbed with a Tmax of 2-6 hours and a terminal half-life of ~15-20 hours5.
科学的研究の応用
-
Application in Oncology
- Summary of the Application : Mivebresib (ABBV-075) is an oral pan-inhibitor of Bromodomain and Extra Terminal (BET) proteins, which play important roles in transcriptional regulation relevant to cancer pathogenesis .
- Methods of Application : In a first-in-human study, different mivebresib dosing schedules were followed by dose expansion in patients with prostate cancer . The endpoints were safety, tolerability, pharmacokinetics, and preliminary antitumor activity .
- Results : Seventy-two patients with solid tumors were treated with mivebresib during dose escalation, and 12 additional patients with prostate cancer in the expansion cohort . Of 61 evaluable patients from dose escalation, 26 (43%) had stable disease and 35 (57%) had progressive disease .
-
Application in Drug Design
- Summary of the Application : BET proteins are linked to cancer progression due to their interaction with numerous cellular proteins including chromatin-modifying factors, transcription factors, and histone modification enzymes .
- Methods of Application : Current approaches targeting BET proteins for cancer therapy rely on acetylation mimics to block the bromodomains from binding chromatin .
- Results : The design of bivalent BET inhibitors, kinase and BET dual inhibitors, BET protein proteolysis-targeting chimeras (PROTACs), and Brd4-selective inhibitors are discussed .
-
Application in Treatment of Synovial Sarcoma
- Summary of the Application : Synovial sarcoma (SS), a rare subtype of soft-tissue sarcoma distinguished by expression of the fusion gene SS18-SSX, predominantly affects the extremities of young patients .
- Methods of Application : Given the established role of SS18-SSX in epigenetic regulation, researchers focused on the therapeutic potential of BET inhibitors .
- Results : The investigation is ongoing, and the results are not yet available .
Safety And Hazards
Mivebresib has been associated with several treatment-emergent adverse events (TEAEs), including dysgeusia (49%), thrombocytopenia (48%), fatigue (26%), and nausea (25%)8. The most common grade 3/4 TEAEs related to Mivebresib were thrombocytopenia (35%) and anemia (6%)8. Dose-limiting toxicities included thrombocytopenia, gastrointestinal bleed, hypertension, fatigue, decreased appetite, and aspartate aminotransferase elevation8.
将来の方向性
Mivebresib has been investigated in clinical trials for various diseases, including myelofibrosis transformation in essential thrombocythemia, polycythemia vera, post-polycythemic myelofibrosis phase, and primary myelofibrosis1. The therapeutic potential of Mivebresib in hematological cancers has been well established in preclinical and early-stage clinical trials9. However, no BET-targeting agent has achieved approval yet9. The studies aim to evaluate the safety, pharmacokinetics, and preliminary efficacy of Mivebresib as monotherapy or in combination with other drugs in patients with Myelofibrosis9.
特性
IUPAC Name |
N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDONXGFGWSSFMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mivebresib | |
CAS RN |
1445993-26-9 | |
Record name | Mivebresib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445993269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIVEBRESIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR86R11J7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。